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molecular formula C12H18O3 B8273144 2-(2-Furanyl)-2-[(3-methyl)butyl]-1,3-dioxolane

2-(2-Furanyl)-2-[(3-methyl)butyl]-1,3-dioxolane

Cat. No. B8273144
M. Wt: 210.27 g/mol
InChI Key: JSINDTAARKNKKD-UHFFFAOYSA-N
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Patent
US06756360B1

Procedure details

A solution of 2-[(4-methyl-1-oxo)pentyl]furan (1 mmole) in benzene was treated with ethylene glycol (2.1 mmole) and p-toluenesulfonic acid (0.05 mmole) at reflux for 60 h while removing water via a Dean-Stark trap. Triethyl orthoformate (0.6 mmole) was added and resulting mixture was heated at reflux for an additional hour. Extraction and evaporation gave 2-(2-furanyl)-2-[(3-methyl)butyl]-1,3-dioxolane as an orange liquid.
[Compound]
Name
2-[(4-methyl-1-oxo)pentyl]furan
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2.1 mmol
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]1([CH3:15])[CH:10]=[CH:9]C(S(O)(=O)=O)=C[CH:6]=1.C([O:23][CH2:24][CH3:25])(OCC)OCC.[CH:26]1[CH:31]=CC=C[CH:27]=1>>[O:3]1[CH:31]=[CH:26][CH:27]=[C:2]1[C:1]1([CH2:9][CH2:10][CH:5]([CH3:6])[CH3:15])[O:23][CH2:24][CH2:25][O:4]1

Inputs

Step One
Name
2-[(4-methyl-1-oxo)pentyl]furan
Quantity
1 mmol
Type
reactant
Smiles
Name
Quantity
2.1 mmol
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.05 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.6 mmol
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 60 h
Duration
60 h
CUSTOM
Type
CUSTOM
Details
while removing water via a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional hour
EXTRACTION
Type
EXTRACTION
Details
Extraction and evaporation

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1(OCCO1)CCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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